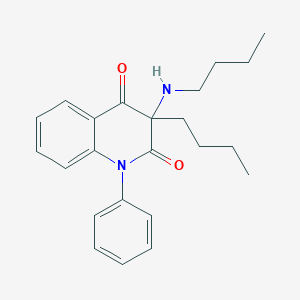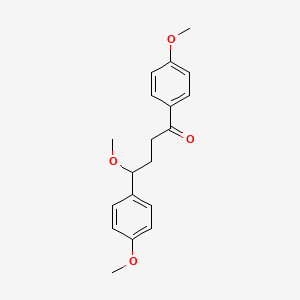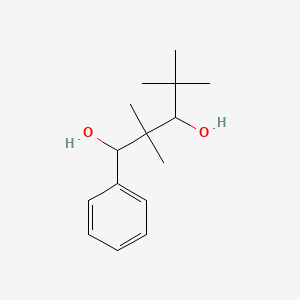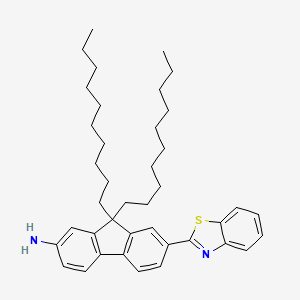
3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione typically involves the condensation of an appropriate aniline derivative with a quinoline-2,4-dione precursor. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Commonly, the reaction is performed in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the butylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with different functional groups
Applications De Recherche Scientifique
3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline core.
Mécanisme D'action
The mechanism of action of 3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a phenyl group.
3-Butyl-3-(butylamino)-1-ethylquinoline-2,4(1H,3H)-dione: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its ability to interact with aromatic systems in biological targets, potentially increasing its efficacy in certain applications compared to its methyl or ethyl analogs.
Propriétés
Numéro CAS |
601520-17-6 |
|---|---|
Formule moléculaire |
C23H28N2O2 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
3-butyl-3-(butylamino)-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C23H28N2O2/c1-3-5-16-23(24-17-6-4-2)21(26)19-14-10-11-15-20(19)25(22(23)27)18-12-8-7-9-13-18/h7-15,24H,3-6,16-17H2,1-2H3 |
Clé InChI |
MTHFKTSQGYCQBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine](/img/structure/B15166136.png)
![N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B15166145.png)


![Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B15166167.png)
![4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol](/img/structure/B15166174.png)
![N-[(2-Acetylhydrazinylidene)methyl]-N-methylglycine](/img/structure/B15166182.png)
![Acetamide,2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)-](/img/structure/B15166186.png)
![N'-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B15166192.png)



![1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene](/img/structure/B15166225.png)

